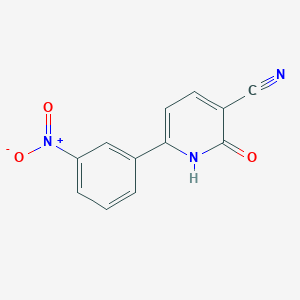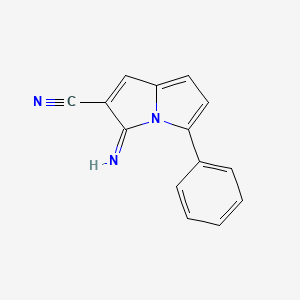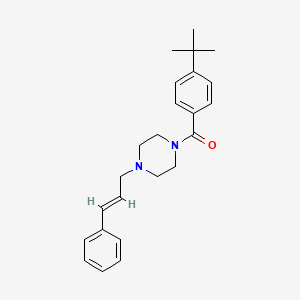![molecular formula C14H19NO3 B2628178 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid CAS No. 329079-35-8](/img/structure/B2628178.png)
3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid, also known by its CAS Number 329079-35-8, is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid . The molecular weight of this compound is calculated to be 278.34678 g/mol .Wissenschaftliche Forschungsanwendungen
Safety Evaluation in Food Contact Materials
A study by the EFSA examined the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, for use in food contact materials. It was concluded that there is no safety concern for consumers when the substance is used in specific conditions, highlighting its application in packaging materials that come into contact with food (Flavourings, 2011).
Medicinal Chemistry and Drug Development
Research into planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including those similar to "3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid", has shown their potential in medicinal chemistry. These compounds have been used to create analogues of the antibiotic platensimycin, although they did not exhibit promising antibacterial activity. This indicates a direction for the development of novel organometallic drug candidates (Patra, Merz, & Metzler-Nolte, 2012).
Chemical Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds with structural similarities to "this compound", focusing on their potential applications in various domains, such as materials science, organic chemistry, and environmental remediation. For instance, the synthesis of planar chiral carboxylic acid derivatives and their use in the preparation of organometallic analogues highlights the versatility of these compounds in synthetic chemistry (Patra, Merz, & Metzler-Nolte, 2012).
Environmental and Microbial Studies
The degradation of naphthenic acids by microbial action has been explored, providing insights into the environmental fate of these compounds. A study on the aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids by a new isolate of Mycobacterium demonstrated the potential for microbial remediation of toxic compounds in the environment (Johnson et al., 2012).
Photovoltaic Applications
Investigations into isonicotinate derivatives, including their use as additives in dye-sensitized solar cells, suggest potential applications in renewable energy technologies. The incorporation of these derivatives has shown to improve the photovoltaic performance of solar cells, indicating the relevance of carboxylic acid derivatives in enhancing energy conversion efficiency (Bagheri & Dehghani, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-tert-butylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXRSSZVQEDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)
![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)


![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)


![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)

